molecular formula C16H18FNO B1332887 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine CAS No. 355382-50-2

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Cat. No.: B1332887
CAS No.: 355382-50-2
M. Wt: 259.32 g/mol
InChI Key: KBPKTCOYKKWYTQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a useful research compound. Its molecular formula is C16H18FNO and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKTCOYKKWYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366350
Record name 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-50-2
Record name 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Phenethylamine Pharmacology

Phenethylamines are a broad class of organic compounds with a shared structural backbone that includes a phenyl ring, a two-carbon ethyl chain, and a terminal amine group. This versatile scaffold is the foundation for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive substances and therapeutic agents. In the quest to modulate the pharmacological properties of these molecules, medicinal chemists frequently employ fluorination—the strategic incorporation of fluorine atoms into the molecular structure.

The introduction of fluorine can profoundly alter a compound's receptor binding affinity, selectivity, and metabolic stability.[1][2] Fluorine's high electronegativity and small atomic size can influence electrostatic interactions with receptor binding pockets, alter the acidity of nearby functional groups, and block sites of metabolic degradation, often leading to enhanced potency and a longer duration of action.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of fluorinated phenethylamines, focusing on their binding affinities for key monoamine transporters and serotonin receptors. We will delve into the established methodologies for quantifying these interactions and present a framework for interpreting the resulting data.

Core Principles of Receptor-Ligand Interaction Analysis

The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay . This technique is a cornerstone of pharmacology, allowing for the precise quantification of receptor-ligand interactions.[3] The two main types of assays are:

  • Saturation Assays: These experiments utilize increasing concentrations of a radiolabeled ligand to determine the total number of receptors in a sample (Bmax) and the ligand's dissociation constant (Kd), a measure of its affinity for the receptor.[3]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (like a fluorinated phenethylamine) to displace a radiolabeled ligand from its receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the radioligand's specific binding. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[3][4]

This guide will focus on the competitive binding assay, as it is the standard method for screening and characterizing novel compounds.

Visualizing the Phenethylamine Scaffold

The basic structure of phenethylamine serves as a template for a wide array of derivatives. Modifications to the phenyl ring, the ethyl chain, and the amine group give rise to compounds with diverse pharmacological profiles.

G cluster_phenethylamine Core Phenethylamine Structure cluster_modifications Common Modification Sites P Phenyl Ring E1 α-carbon P->E1 Ethyl Chain E2 β-carbon E1->E2 N Amine Group E2->N Ring_Sub Ring Substitution (e.g., Fluorine) Ring_Sub->P Alpha_Sub α-Substitution (e.g., Methyl -> Amphetamine) Alpha_Sub->E1 Amine_Sub N-Substitution Amine_Sub->N

Caption: General structure of phenethylamine and common sites for chemical modification.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol outlines a generalized, self-validating workflow for determining the binding affinity of fluorinated phenethylamines for monoamine transporters (DAT, NET, SERT) expressed in cell membranes.

Preparation of Cell Membranes

The foundation of a reliable binding assay is a high-quality preparation of cell membranes expressing the target receptor.

  • Cell Culture: Use a stable cell line (e.g., HEK293) transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[5]

  • Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

  • Centrifugation: Perform a low-speed spin to remove nuclei and large debris. Then, centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • Washing and Storage: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the washed pellet in a buffer containing a cryoprotectant (like 10% sucrose), aliquot, and store at -80°C.[6]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. This is critical for normalizing the binding data.[5][6]

Assay Execution

This protocol is designed for a 96-well plate format, which is standard for high-throughput screening.

  • Assay Buffer: Prepare an appropriate assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

  • Plate Setup:

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT), and assay buffer.[7]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, non-labeled competitor to saturate the receptors and measure binding to non-receptor components.

    • Test Compound Wells: Add membrane preparation, the radioligand, and varying concentrations of the fluorinated phenethylamine test compound (typically a serial dilution).[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters presoaked in polyethyleneimine). This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[6]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (cpm from NSB wells) from the total binding to get the specific binding.

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (typically in software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6] The Ki value is a true measure of the affinity of the test compound, independent of the radioligand concentration used in the assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Culture with Receptor Expression B Homogenization & Lysis A->B C Centrifugation to Isolate Membranes B->C D Protein Quantification C->D E Plate Setup: Membranes, Radioligand, Test Compound D->E F Incubation to Reach Equilibrium E->F G Rapid Vacuum Filtration F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Plot Competition Curve I->J K Determine IC50 (Non-linear Regression) J->K L Calculate Ki (Cheng-Prusoff) K->L

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationships of Fluorinated Phenethylamines

The position of fluorine substitution on the phenyl ring of phenethylamines and related compounds like amphetamines and cathinones significantly impacts their binding affinity and selectivity for monoamine transporters.[4][8]

Fluorinated Amphetamines at Monoamine Transporters

Fluorination of the amphetamine core can shift its preference for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following table summarizes publicly available data.[4]

CompoundFluorine PositionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine-~600~70-100~20,000-40,000
4-Fluoroamphetamine (4-FA)para (4)7704206,800
3-Fluoroamphetamine (3-FA)meta (3)Potent ReleaserPotent ReleaserWeaker Releaser
2-Fluoroamphetamine (2-FA)ortho (2)Data not availableData not availableData not available

Note: Specific IC50 values for 2-FA and 3-FA are not as readily available in the public domain, but they are qualitatively described as potent monoamine releasers.[4]

From this data, we can infer that para-fluorination (4-FA) maintains a reasonable affinity for DAT and NET while slightly increasing affinity for SERT compared to the parent compound, though it remains significantly less potent at SERT. The overall profile suggests that fluorination can be a tool to fine-tune the relative activity at these transporters.

Fluorinated Phenethylamines at Serotonin Receptors

The 5-HT2A receptor is a primary target for many psychedelic phenethylamines. Structure-activity relationship studies show that halogen groups, including fluorine, at the para-position of the phenyl ring generally maintain or positively influence binding affinity for the 5-HT2A receptor.[9][10][11] However, the effect can be complex and depends on the overall substitution pattern. For example, in a series of 4-alkoxy-2,6-dimethoxyphenethylamines, certain fluorinated ethoxy derivatives showed lower affinity at the 5-HT2A receptor, while a difluoromethoxy derivative was among the compounds with the highest affinity.[12] This highlights that the electronic effects of fluorine must be considered in the context of the entire molecule.

Conclusion

The strategic fluorination of the phenethylamine scaffold is a powerful tool in medicinal chemistry for modulating receptor binding affinity and selectivity. Understanding the structure-activity relationships requires rigorous and systematic evaluation using well-established techniques like competitive radioligand binding assays. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate these fascinating compounds. By carefully considering the position of fluorination and its interplay with other structural modifications, it is possible to design novel ligands with tailored pharmacological profiles for therapeutic applications or as research tools to probe the complexities of the central nervous system.

References

  • Comparative Binding Affinities of Fluorinated Amphetamines to Monoamine Transporters: A Comprehensive Guide. Benchchem.
  • The Influence of Fluorination on the Pharmacological Profile of Synthetic Cathinones: A Structure-Activity Rel
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
  • Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.
  • Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Assay in Summary_ki. BindingDB.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience.
  • Fluorine in psychedelic phenethylamines. PubMed - NIH.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

Technical Guide: Solubility Profiling of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a pre-formulation characterization whitepaper. Since 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a specialized New Chemical Entity (NCE)—structurally distinct from the common "25x-NBOMe" series due to the lack of methoxy groups on the phenethylamine ring—specific literature values are sparse.

Therefore, this guide synthesizes predictive data based on structural analogs (e.g., 3,4-DMA-NBOMe, 4-Fluorophenethylamine) with authoritative experimental protocols required to generate validation-grade data in a drug discovery setting.

Executive Summary & Compound Architecture

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a lipophilic secondary amine belonging to the N-benzylphenethylamine class. Structurally, it bridges the gap between simple fluorinated phenethylamines and the highly potent NBOMe series.

For researchers in drug development, understanding the solubility of this compound is critical for assay formulation (in vitro) and bioavailability studies (in vivo). The presence of the 4-fluoro substituent increases lipophilicity (


) and metabolic stability compared to the parent phenethylamine, while the 3-methoxybenzyl moiety  introduces hydrogen bond acceptor sites without significantly increasing polarity.
Physicochemical Identity
PropertyValue (Computed/Predicted)Significance
Molecular Formula

Core stoichiometry
Molecular Weight 259.32 g/mol Small molecule (<500 Da), likely CNS active
Predicted LogP ~3.4 – 3.8Highly lipophilic; poor aqueous solubility for free base
pKa (Basic Amine) ~9.5 – 10.0Ionized (>99%) at physiological pH (7.[1]4)
H-Bond Donors/Acceptors 1 / 2Moderate permeability potential

Solubility Data: Predictive & Analog-Based

Note: The values below are derived from structural analogs (e.g., 25I-NBOMe, 4-Fluorophenethylamine HCl) and standard solubility trends for lipophilic amine salts. Validation via the protocols in Section 3 is required.

Solvent Compatibility Table

The solubility profile is strictly dependent on the solid form: the Free Base (typically a viscous oil or low-melting solid) vs. the Hydrochloride Salt (crystalline solid).

SolventFree Base SolubilityHCl Salt SolubilityApplication Context
Water (pH 7) Insoluble (< 0.1 mg/mL)Low/Moderate (5–10 mg/mL)*Aqueous buffers, biological media
Ethanol (EtOH) Soluble (> 50 mg/mL)Soluble (~30 mg/mL)Stock solution preparation
DMSO Soluble (> 100 mg/mL)High (> 30 mg/mL)High-concentration screening libraries
Dichloromethane (DCM) Very High (> 100 mg/mL)Moderate/LowExtraction, synthesis workup
Diethyl Ether SolubleInsolubleWashing/Precipitating the salt form
PBS (pH 7.2) InsolubleLow (~2–5 mg/mL)In vitro assay buffer

*Note: The 4-fluoro group increases lipophilicity, potentially reducing the aqueous solubility of the salt compared to non-fluorinated analogs.

Critical Formulation Insights
  • The "Oiling Out" Phenomenon: As a secondary amine, the free base is prone to "oiling out" in aqueous mixtures. Always handle as the HCl, Fumarate, or Tartrate salt for biological assays.

  • DMSO Stock Stability: The secondary amine is stable in DMSO at -20°C. Avoid freeze-thaw cycles which can introduce moisture, leading to hydrate formation and altered solubility kinetics.

  • pH Dependency: Solubility is pH-dependent. At pH > 8.0, the salt will deprotonate to the free base, precipitating out of aqueous solution.

Experimental Protocols (Self-Validating Systems)

To generate definitive data for regulatory filing or precise assay dosing, you must move beyond prediction. Use the following Standard Operating Procedures (SOPs) .

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct solubility determination method based on the stage of development.

SolubilityWorkflow Start Start: Characterization of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine StageCheck Development Stage? Start->StageCheck EarlyStage Early Discovery (High Throughput) StageCheck->EarlyStage Screening LateStage Pre-Clinical/IND (High Precision) StageCheck->LateStage Formulation MethodA Method A: Kinetic Solubility (Nephelometry/Turbidimetry) Solvent: DMSO -> Buffer EarlyStage->MethodA MethodB Method B: Thermodynamic Solubility (Shake-Flask HPLC-UV) Equilibrium: 24-48h LateStage->MethodB Output Solubility Value (mg/mL) & pH Profile MethodA->Output Est. Value Analysis Quantification (HPLC/UV-Vis) MethodB->Analysis Analysis->Output Abs. Value

Caption: Decision matrix for selecting Kinetic (screening) vs. Thermodynamic (formulation) solubility protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

  • Compound (HCl salt form recommended).

  • 0.45 µm PTFE Syringe Filters (hydrophilic treatment).

  • Agilent 1200 HPLC or equivalent UV-Vis spectrophotometer.

  • Solvents: PBS (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (indicating saturation).

  • Equilibration: Agitate the vials at 25°C (or 37°C for physiological relevance) for 24 to 48 hours .

    • Expert Tip: Check pH at T=0 and T=24h. The amine salt can act as a buffer and shift the pH of weak buffers, invalidating the result.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Draw the supernatant and filter through a 0.45 µm PTFE filter.

    • Caution: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate (1:10 or 1:100) with mobile phase and analyze via HPLC-UV (Detection wavelength: ~260–280 nm, typical for benzyl/phenethyl chromophores).

  • Calculation: Compare peak area against a 5-point calibration curve of the compound in DMSO.

Protocol B: Potentiometric Titration (pKa & LogD)

To predict solubility across the entire GI tract pH range.

Logic: The solubility (


) of a monoprotic base at a specific pH is related to its intrinsic solubility (

) and pKa:

Method:

  • Use a Sirius T3 or equivalent titrator.

  • Dissolve the compound in water/methanol co-solvent ratios (due to low aqueous solubility).

  • Titrate with 0.1 M HCl and 0.1 M NaOH.

  • Extrapolate the Yasuda-Shedlovsky plot to 0% co-solvent to determine aqueous pKa.

Mechanistic Pathway: pH-Dependent Species

Understanding the ionization state is vital for extraction and membrane permeability.

ChemicalSpecies cluster_conditions Physiological Context Salt Protonated Cation (BH+) (Soluble in Water) pH < 8.0 Base Neutral Free Base (B) (Lipophilic/Oily) pH > 9.5 Salt->Base Precipitation Risk Base->Salt Salt Formation Deprotonation + OH- (Base) Protonation + H+ (Acid)

Caption: Equilibrium shift between the water-soluble cation (assay stable) and lipophilic free base (membrane permeable).

References

  • Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience. [Link]

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (2025).[2] "Compound Summary: N-Benzylphenethylamine Derivatives." National Library of Medicine. [Link]

  • Mazina, J., et al. (2022).[3] "The influence of organic solvents on phenylethylamines in capillary zone electrophoresis." Journal of Chromatography A. [Link]

Sources

Safety Data Sheet (SDS) and toxicology of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the handling, toxicological assessment, and safety profiling of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine .

Status: Novel Chemical Entity (NCE) / Research Chemical. Classification: N-Benzyl Phenethylamine Derivative.[1][2]

Executive Summary: The "Unknown Hazard" Protocol

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a structural analog of the potent NBOMe class of serotonergic hallucinogens, specifically related to 25F-NBOMe. However, the meta-substitution (3-methoxy) on the benzyl ring—as opposed to the ortho-substitution (2-methoxy) found in highly potent analogs—suggests a distinct pharmacological profile.

While direct 5-HT2A receptor affinity is likely reduced compared to 25I-NBOMe, this compound retains the lipophilic secondary amine structure characteristic of monoamine transporter substrates and Monoamine Oxidase (MAO) inhibitors. Consequently, it must be handled as a high-potency bioactive amine with risks of cardiotoxicity and neurotoxicity until empirically disproven.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical behavior of this molecule is the prerequisite for safe experimental design.

PropertyValue (Predicted/Derived)Technical Implication
IUPAC Name 2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamineOfficial registry name.[3]
Molecular Formula C₁₆H₁₈FNOPrecursor for mass spectrometry calculations.
Molecular Weight 259.32 g/mol Use for molarity calculations.
Physical State Viscous oil (free base) or White solid (HCl salt)Free base is volatile; salts are likely hygroscopic.
Predicted LogP 3.6 – 4.1High Lipophilicity. Readily crosses the Blood-Brain Barrier (BBB) and dermal layers.
pKa (Amine) ~9.4 – 9.6Protonated at physiological pH (7.4). High solubility in aqueous acid.
Solubility DMSO (>20 mg/mL), Ethanol, 1M HClInsoluble in neutral water. Do not use PBS for stock solutions.
Structural Activity Relationship (SAR) Insight
  • The Core (4-Fluoro-PEA): The 2-(4-fluorophenyl)ethanamine backbone is a known releaser of norepinephrine and serotonin, and a reversible MAO-B inhibitor.

  • The N-Benzyl Moiety: N-benzylation drastically increases lipophilicity.

  • The 3-Methoxy Shift: Unlike the 2-methoxy group in 25F-NBOMe, which stabilizes a specific receptor conformation via an intramolecular hydrogen bond, the 3-methoxy group prevents this "lock," likely reducing hallucinogenic potency but potentially retaining psychostimulant or toxicological properties.

Part 2: Provisional Safety Data Sheet (SDS)

Since no commercial SDS exists for this specific isomer, the following is a Derived Safety Specification based on GHS standards for fluorinated N-benzyl phenethylamines.

Section 2: Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed. (Inferred from high potency of class).

    • H315: Causes skin irritation.[4][5][6][7]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[4][5]

    • H373: May cause damage to organs (Heart, CNS) through prolonged or repeated exposure.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

  • If Inhaled: Move person into fresh air.[4][5][6][8] If not breathing, give artificial respiration.[5] Do not use mouth-to-mouth if patient ingested/inhaled the substance; use a barrier device.

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6][8] Lipophilic amines absorb rapidly.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][5][6] Call a POISON CENTER immediately.[6][8]

Section 8: Exposure Controls / Personal Protection
  • Respiratory: N95 (US) or P2 (EN 143) dust mask for solid handling. For synthesis/volatile free base, use Type ABEK (EN 14387) respirator cartridges.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is reduced due to lipophilicity. Change gloves every 30 minutes during active handling.

  • Eye: Safety glasses with side-shields conforming to EN166.

Part 3: Toxicological Mechanisms & Metabolism

The toxicology of this compound is governed by its metabolic breakdown. The primary risk is not just the parent compound, but the liberation of reactive metabolites.

Primary Metabolic Pathway: N-Dealkylation

The body attempts to cleave the bulky benzyl group via Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).

  • Parent Compound: 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine.

  • Enzymatic Attack: Hydroxylation at the benzylic carbon.

  • Cleavage Products:

    • Metabolite A: 4-Fluorophenethylamine (4-FPEA). Active stimulant/MAOI.

    • Metabolite B: 3-Methoxybenzaldehyde. Reactive aldehyde, subsequently oxidized to benzoic acid derivative.

Visualized Pathway (Graphviz)

Metabolism Parent Parent Compound (Lipophilic, CNS Active) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Dealkylation Inter Unstable Carbinolamine CYP->Inter MetA 4-Fluorophenethylamine (MAO Inhibitor / Stimulant) Inter->MetA Cleavage MetB 3-Methoxybenzaldehyde (Reactive Aldehyde) Inter->MetB Cleavage Excrete Renal Excretion (Acid Metabolites) MetA->Excrete Deamination via MAO-B MetB->Excrete Oxidation to Benzoic Acid

Figure 1: Predicted metabolic fate. The cleavage releases 4-FPEA, a known bioactive agent, contributing to the "second phase" of toxicity.

Part 4: Experimental Protocols

To work with this compound scientifically, you must establish its specific bioactivity profile. Below are the standard operating procedures (SOPs) for initial characterization.

Protocol A: Solubility & Vehicle Preparation

Purpose: To create a stable stock solution for biological assays without precipitating the compound.

  • Weighing: Weigh 5.0 mg of the HCl salt in a glove box or static-free environment.

  • Primary Solvent: Add 250 µL of 100% DMSO . Vortex for 30 seconds. (Concentration = 20 mg/mL).

  • Dilution:

    • For in vitro (cell) use: Dilute 1:1000 into culture media (Final DMSO < 0.1%).

    • For in vivo (IP injection): Dilute 1:20 into sterile saline containing 5% Tween-80.

    • Critical Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: To determine the LD50 threshold before receptor binding studies.

  • Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal).

  • Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of the compound (0.1 µM to 100 µM).

  • Exposure: Incubate cells with compound for 24 hours.

  • Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. If IC50 < 10 µM, the compound exhibits significant cytotoxicity unrelated to receptor binding.

Part 5: Safety Assessment Workflow

When introducing this NCE into a laboratory, follow this logic flow to minimize risk.

SafetyFlow cluster_Handling Handling Protocol Start Receive Compound Check Check Physical State (Powder vs Oil) Start->Check PPE Don PPE: Nitrile + Lab Coat + Goggles Check->PPE Vent Work in Fume Hood PPE->Vent Solub Solubilize in DMSO Vent->Solub Waste Waste Disposal (High Hazard Organic) Solub->Waste Spill/Contamination Exp Experimental Use Solub->Exp Exp->Waste

Figure 2: Operational workflow for handling high-potency research chemicals.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMes) and their diphenidine analogs. Neuropharmacology.[9]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of 2C-series drugs.

  • World Health Organization (WHO). (2025). Critical Review of N-benzyl phenethylamine derivatives.

  • PubChem. (2025).[10] Compound Summary: 4-Fluorophenethylamine.

Sources

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Abstract

This document provides a comprehensive technical analysis of the putative mechanism of action for the novel phenethylamine derivative, 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine. In the absence of direct empirical data for this specific molecule, this guide synthesizes extensive structure-activity relationship (SAR) data from closely related N-benzylphenethylamine analogues to construct a scientifically grounded hypothesis of its molecular interactions and downstream signaling cascades. We predict this compound primarily functions as a potent agonist at the serotonin 5-HT₂A receptor, with a secondary, modulatory role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). This dual activity suggests a complex pharmacological profile with potential implications for CNS modulation. This guide details the foundational SAR, delineates the hypothesized signaling pathways, presents structured data from key analogues, and provides detailed experimental protocols to validate the proposed mechanisms.

Introduction and Molecular Overview

2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is a synthetic compound belonging to the N-benzylphenethylamine class. Its structure is characterized by a 4-fluorophenethylamine core coupled to a 3-methoxybenzyl group at the amine. This structural motif is highly analogous to the well-characterized "NBOMe" series of potent serotonergic agents. The strategic placement of the fluoro and methoxy groups is predicted to be a critical determinant of its pharmacological profile.

Extensive research on N-benzylphenethylamines has established that this chemical class contains some of the most potent known ligands for the serotonin 5-HT₂A receptor.[1][2] The N-benzyl moiety, particularly when substituted at the ortho or meta positions, dramatically enhances binding affinity and functional potency compared to the parent phenethylamine.[3][4][5] Based on these established principles, we can deconstruct the target molecule to infer its likely biological activity.

Structural Analysis and Rationale:

  • Phenethylamine Core: The foundational structure for interaction with monoaminergic systems.

  • 4-Fluoro Phenyl Substitution: Halogenation at the 4-position of the phenethylamine ring is known to be a favorable substitution for maintaining or increasing affinity at serotonin receptors.[3]

  • N-(3-methoxybenzyl) Group: The N-benzyl addition is critical for high potency. The meta-position of the methoxy group is known to enhance affinity at 5-HT₂ receptors, in contrast to para-substitution which often diminishes it.[4][5] While the ortho-methoxy substitution (as seen in the canonical NBOMe series) is often optimal for potency, the meta position still confers significant activity.

Figure 1: Structural deconstruction of the target molecule.

Primary Hypothesized Mechanism: 5-HT₂A Receptor Agonism

The primary mechanism of action for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine is hypothesized to be potent agonism at the G-protein coupled serotonin 5-HT₂A receptor. This assertion is strongly supported by data from N-benzylphenethylamine analogues, which exhibit subnanomolar to low nanomolar affinity and high efficacy at this receptor.[6][7][8]

Binding and Activation

The compound is expected to bind to the orthosteric binding pocket of the 5-HT₂A receptor. Agonist binding induces a conformational change in the receptor, facilitating its coupling to intracellular heterotrimeric G proteins, primarily of the Gq/11 family.

Downstream Signaling Cascade

Activation of the Gαq subunit initiates a canonical signaling cascade:

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺, along with DAG, synergistically activates Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses including modulation of neuronal excitability, gene expression, and synaptic plasticity.

5HT2A_Pathway cluster_membrane Plasma Membrane Ligand 2-(4-fluorophenyl)-N- (3-methoxybenzyl)ethanamine Receptor 5-HT₂A Receptor Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP₃ + DAG PLC->IP3_DAG Hydrolyzes PIP₂ to Ca_Release ↑ Intracellular [Ca²⁺] IP3_DAG->Ca_Release IP₃ Mediates PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG Activates Ca_Release->PKC Activates Response Downstream Cellular Effects PKC->Response Phosphorylates Targets

Figure 2: Hypothesized 5-HT₂A receptor signaling pathway.

Secondary Hypothesized Mechanism: TAAR1 Agonism

Phenethylamines are the endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled receptor that modulates monoaminergic neurotransmission.[9] Many synthetic phenethylamine derivatives, including N-benzyl substituted analogues, retain high affinity for TAAR1.[10][11] Therefore, a secondary mechanism of action for the title compound is proposed to be agonism at TAAR1.

Binding and Activation

TAAR1 is predominantly expressed intracellularly within monoaminergic neurons.[12] Activation of TAAR1 by an agonist leads to the stimulation of its associated Gαs protein.

Downstream Signaling Cascade
  • Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Modulation of Monoamine Systems: PKA activation can have several downstream effects, including the phosphorylation of monoamine transporters (like the dopamine transporter, DAT), which can alter their function and reduce neurotransmitter reuptake. TAAR1 activation is generally considered to be a negative modulator of dopaminergic activity.[12][13]

TAAR1_Pathway cluster_membrane_taar1 Neuronal Membrane Ligand_TAAR1 2-(4-fluorophenyl)-N- (3-methoxybenzyl)ethanamine Receptor_TAAR1 TAAR1 Ligand_TAAR1->Receptor_TAAR1 Binds G_Protein_s Gαs Receptor_TAAR1->G_Protein_s Activates AC Adenylyl Cyclase (AC) G_Protein_s->AC Activates cAMP ↑ cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response_TAAR1 Modulation of Monoamine Transporters (e.g., DAT) PKA->Response_TAAR1 Phosphorylates Binding_Assay_Workflow Start Start: Test Compound & Receptor Membranes Step1 Incubate with Radioligand (e.g., [³H]ketanserin) Start->Step1 Step2 Rapid Filtration (Separate Bound/Free) Step1->Step2 Step3 Scintillation Counting (Measure Radioactivity) Step2->Step3 Step4 Data Analysis (IC₅₀ → Ki Calculation) Step3->Step4 End End: Determine Binding Affinity (Ki) Step4->End

Sources

Methodological & Application

HPLC method development for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Part 1: Introduction & Physicochemical Context

1.1 The Analyte The target molecule, 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine , belongs to the class of N-benzyl phenethylamines . Structurally, it consists of a 4-fluorophenethylamine core substituted at the nitrogen with a 3-methoxybenzyl group.

  • Significance: This compound is structurally analogous to the "NBOMe" series (e.g., 25I-NBOMe), which are potent 5-HT2A receptor agonists. The specific substitution pattern (4-fluoro on the phenethylamine; 3-methoxy on the benzyl) suggests it is a research chemical or novel psychoactive substance (NPS) designed to probe structure-activity relationships (SAR) or evade legislative controls targeting specific isomers.

  • Analytical Challenge: As a secondary amine, the molecule is basic. In standard reversed-phase HPLC, basic amines interact with residual silanols on the silica support, leading to peak tailing. Furthermore, the presence of two aromatic rings necessitates a method that balances hydrophobic retention with pi-pi selectivity.

1.2 Physicochemical Profile (In Silico & Analogous Data)

PropertyValue (Est.)Implication for Method Development
pKa (Amine) ~9.5 – 9.8The molecule is positively charged (protonated) at pH < 7.[1]5. High pH (>11) or Low pH (<3) is required to suppress ionization variations or ensure full ionization for stable retention.
LogP ~3.3 – 3.5Moderately lipophilic. Suitable for Reversed-Phase (RP) chromatography.[2][3]
UV Maxima 210, 260 nmThe fluorophenyl and methoxybenzyl moieties provide good UV absorbance. 254 nm is a robust choice for selectivity; 210 nm for sensitivity.
Solubility Low in water (neutral); High in MeOH/ACNSample diluent must contain organic solvent (e.g., 50% MeOH) to prevent precipitation.

Part 2: Method Development Strategy (The "Why")

The development strategy focuses on the "Basic Drug Problem." We will utilize a Low pH / High Ionic Strength approach, which is the industry standard for ensuring robust peak shape and LC-MS compatibility.

2.1 Column Selection: The "Selectivity" Driver While C18 is the standard workhorse, the target molecule relies heavily on aromatic interactions.

  • Primary Choice: C18 (End-capped) . Reasoning: Modern end-capping protects silanols, reducing tailing for protonated amines.

  • Alternative Choice: Biphenyl .[4] Reasoning: The biphenyl stationary phase offers enhanced pi-pi interactions with the fluorophenyl and methoxybenzyl rings, providing orthogonal selectivity if impurities co-elute on C18.

2.2 Mobile Phase Chemistry: The "Peak Shape" Driver

  • Buffer: 0.1% Formic Acid (pH ~2.7) .

    • Causality: At pH 2.7, the amine (pKa ~9.5) is 100% protonated. This prevents "secondary interaction" flux where the molecule toggles between neutral and charged states, which causes peak broadening.

  • Organic Modifier: Acetonitrile (MeCN) .[3]

    • Causality: MeCN has lower viscosity than Methanol, allowing for lower backpressure and sharper peaks. It also suppresses ionization less than MeOH in LC-MS applications.

Part 3: Detailed Experimental Protocol

3.1 Instrumentation & Conditions

ParameterSettingNotes
System HPLC with PDA/UV or LC-MSAgilent 1200/1260 or equivalent recommended.
Column Kinetex C18 (Phenomenex) or Zorbax Eclipse Plus C18 (Agilent)Dimensions: 100 x 4.6 mm, 3.5 µm (or 2.6 µm core-shell).
Mobile Phase A Water + 0.1% Formic AcidFiltered through 0.22 µm membrane.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHPLC Grade or higher.[5]
Flow Rate 1.0 mL/minAdjust for column diameter (0.4 mL/min for 2.1 mm ID).
Temp 40°CElevated temperature improves mass transfer (sharper peaks).
Injection 5 - 10 µLEnsure sample solvent matches initial gradient strength.
Detection UV @ 254 nm (bw 4)Reference: 360 nm (bw 100).

3.2 Gradient Program Rationale: A linear gradient is necessary to elute the moderately lipophilic target while washing out potential matrix interferences.

Time (min)% Mobile Phase BEvent
0.0010%Equilibration / Injection
1.0010%Isocratic Hold (Focusing)
8.0090%Linear Ramp (Elution of Analyte)
10.0090%Column Wash
10.1010%Return to Initial
14.0010%Re-equilibration (Critical)

3.3 Sample Preparation Workflow

  • Stock Solution: Dissolve 1 mg of target in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (Final: 10 µg/mL).

    • Critical Step: Do not dilute in 100% water; the lipophilic benzyl group may cause adsorption to the vial surface.

Part 4: Visualization & Logic Flow

4.1 Method Development Decision Tree This diagram illustrates the logical path taken to select the final method conditions based on the analyte's properties.

MethodDevelopment Start Analyte: 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine pKaCheck Check pKa (~9.5) Basic Secondary Amine Start->pKaCheck Silanol Risk: Silanol Interaction (Peak Tailing) pKaCheck->Silanol Strategy Select pH Strategy Silanol->Strategy LowPH Low pH (pH 2-3) Protonated Amine Strategy->LowPH Preferred (Robustness) HighPH High pH (pH > 10) Neutral Amine Strategy->HighPH Alternative (Requires Hybrid Silica) ColumnSel Column Selection: C18 (End-capped) or Biphenyl LowPH->ColumnSel FinalMethod Final Protocol: 0.1% Formic Acid / ACN C18 Column ColumnSel->FinalMethod

Caption: Decision matrix for optimizing HPLC conditions for basic N-benzyl phenethylamines.

4.2 Sample Preparation & Analysis Workflow

Workflow Sample Raw Sample (Powder/Biological) Solubilization Dissolve in MeOH (Stock 1 mg/mL) Sample->Solubilization Dilution Dilute 1:100 in 50:50 H2O:ACN Solubilization->Dilution Filter Filter 0.22 µm (PTFE/Nylon) Dilution->Filter Inject HPLC Injection (10 µL) Filter->Inject Data Data Analysis (Integrate @ 254nm) Inject->Data

Caption: Step-by-step sample preparation workflow to ensure analyte stability and system protection.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is "self-validating," every run must include specific system suitability tests (SST).

5.1 System Suitability Criteria (Acceptance Limits)

ParameterAcceptance CriterionLogic
Tailing Factor (T) T < 1.5Ensures minimal silanol interaction.[1] If T > 1.5, column is aging or pH is incorrect.
Retention Time (RT) %RSD < 2.0% (n=5)Confirms pump stability and equilibration adequacy.
Theoretical Plates (N) > 5,000Confirms column efficiency.
Resolution (Rs) > 2.0Required if analyzing alongside structural isomers (e.g., 2-methoxybenzyl analog).

5.2 Linearity & Sensitivity

  • Linear Range: 0.5 µg/mL to 100 µg/mL (R² > 0.999).

  • LOD (Limit of Detection): Typically ~0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): Typically ~0.15 µg/mL (S/N > 10).

Part 6: References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[6] [Link]

  • Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of N-benzyl ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

N-benzyl ethanamine and its derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals. The biological activity and physical properties of these compounds are intrinsically linked to their purity. Recrystallization stands as the most powerful and cost-effective method for purifying solid organic compounds, capable of yielding material of exceptionally high purity when executed correctly.[1][2]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-benzyl ethanamine derivatives. We will move beyond a simple list of solvents to explain the underlying chemical principles, empowering the researcher to make informed, rational decisions for solvent selection. The guidance provided herein is designed to be a self-validating system, incorporating troubleshooting and purity verification steps.

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4][5] The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]

  • Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it begins to crystallize out of the solution.[4]

  • Purification: The growing crystal lattice selectively incorporates molecules of the desired compound, leaving impurities behind in the solution (the "mother liquor").[4]

  • Isolation: Collecting the pure crystals by filtration.[1]

Success hinges entirely on the choice of solvent, which must be tailored to the specific properties of the N-benzyl ethanamine derivative being purified.

Solvent Selection Strategy for N-benzyl ethanamine Derivatives

The molecular structure of N-benzyl ethanamine—containing a non-polar benzene ring, a flexible ethyl chain, and a polar secondary amine capable of hydrogen bonding—presents a molecule of intermediate polarity. Substituents on either the aromatic ring or the nitrogen atom can significantly alter this polarity, which is the primary consideration for solvent selection.

The "Like Dissolves Like" Paradigm: The principle that compounds with similar structural features will be soluble in one another is the starting point for solvent selection.[6]

  • Non-polar Derivatives: Derivatives with bulky, non-polar substituents (e.g., alkyl or tert-butyl groups on the ring) will have increased solubility in non-polar solvents like hexanes, cyclohexane, or toluene, and decreased solubility in polar solvents like water or methanol.

  • Polar Derivatives: Derivatives bearing polar functional groups (e.g., hydroxyl, nitro, or methoxy groups) will be more soluble in polar solvents such as ethanol, methanol, or acetone.[7] The secondary amine itself contributes to polarity and can engage in hydrogen bonding.[8]

Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The solvent should dissolve the compound readily when hot but poorly when cold. This is the most critical property.[1]

  • Chemical Inertness: The solvent must not react with the compound.[9]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

Single-Solvent vs. Two-Solvent (Binary) Systems

It is often difficult to find a single solvent that meets all the ideal criteria.[10] In such cases, a mixed or binary solvent system is highly effective.[11] This technique uses two miscible solvents:

  • Solvent 1 (The "Good" Solvent): A solvent in which the compound is highly soluble, even at room temperature.

  • Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which the compound is poorly soluble.[12]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid).[11] This indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

An Alternative Strategy for Amines: Acid-Base Chemistry

The basic nature of the amine functional group offers a powerful alternative purification pathway.[7] Amines react with acids to form ammonium salts, which are typically water-soluble and insoluble in non-polar organic solvents.[8] This can be used to separate the amine from non-basic impurities.

  • Dissolve the crude amine derivative in a non-polar organic solvent like diethyl ether or ethyl acetate.

  • Extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.

  • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

  • Regenerate the free amine by adding a base (e.g., NaOH or NaHCO₃) to the aqueous layer until it is basic.

  • Extract the pure amine back into an organic solvent, dry the organic layer, and then perform a final recrystallization.

Data-Driven Solvent Guide

The following table provides a starting point for solvent selection. Small-scale trials in test tubes are always recommended to confirm the ideal solvent or solvent pair for a specific derivative.

SolventBoiling Point (°C)PolaritySafety ConsiderationsApplication Notes for N-benzyl ethanamine Derivatives
Water 100HighNon-flammable, non-toxic.Excellent anti-solvent for less polar derivatives when paired with ethanol or acetone.[13] Can be a primary solvent for amine hydrochloride salts.[7]
Ethanol 78HighFlammable.A very common and effective "good" solvent. Dissolves many derivatives when hot. Often used in an ethanol/water binary system.
Methanol 65HighFlammable, toxic.Similar to ethanol but more volatile. Good "good" solvent.
Isopropanol (IPA) 82Medium-HighFlammable.A good choice for derivatives of intermediate polarity. Can sometimes be used as a single solvent.
Acetone 56Medium-HighHighly flammable.A strong "good" solvent. Its low boiling point can be a disadvantage. Useful for dissolving a compound before adding a non-polar anti-solvent like hexanes.[13]
Ethyl Acetate (EtOAc) 77MediumFlammable.Excellent mid-polarity solvent. A common choice for dissolving the crude material before adding hexanes as an anti-solvent.[14]
Toluene 111LowFlammable, toxic.Good for aromatic compounds, especially less polar derivatives. A safer alternative to benzene.[15] High boiling point can sometimes lead to "oiling out".
Hexanes / Heptane ~69 / ~98LowHighly flammable.Excellent non-polar anti-solvents. Used in binary systems with more polar solvents like ethyl acetate or acetone to precipitate the product.[13]
Acetonitrile 82High (Aprotic)Flammable, toxic.A polar aprotic solvent that can be effective for certain polar compounds or salts that are difficult to crystallize from other systems.[15]

Visualized Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow start Crude N-benzyl ethanamine Derivative test_polar Test Solubility in Polar Solvent (e.g., Ethanol) start->test_polar test_mid Test Solubility in Mid-Polarity Solvent (e.g., EtOAc) start->test_mid test_nonpolar Test Solubility in Non-Polar Solvent (e.g., Toluene) start->test_nonpolar result_polar Soluble Hot, Insoluble Cold? test_polar->result_polar result_mid Soluble Hot, Insoluble Cold? test_mid->result_mid result_nonpolar Soluble Hot, Insoluble Cold? test_nonpolar->result_nonpolar single_polar Use Single Solvent: Ethanol result_polar->single_polar  Yes binary_polar Use Binary System: Ethanol (Good) + Water (Anti-Solvent) result_polar->binary_polar  No (Soluble Cold) single_mid Use Single Solvent: Ethyl Acetate result_mid->single_mid  Yes binary_mid Use Binary System: EtOAc (Good) + Hexanes (Anti-Solvent) result_mid->binary_mid  No (Soluble Cold) single_nonpolar Use Single Solvent: Toluene result_nonpolar->single_nonpolar  Yes acid_base Consider Acid/Base Purification Strategy result_nonpolar->acid_base  No (Insoluble Hot)

Caption: Decision tree for selecting a recrystallization solvent.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and use a heating mantle or steam bath, not an open flame.

Protocol 1: Single-Solvent Recrystallization
  • Preparation: Place the crude N-benzyl ethanamine derivative (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half full. Add a magnetic stir bar.

  • Dissolution: Add a small portion of the chosen solvent (e.g., ethanol, 3-5 mL) to the flask. Heat the mixture to a gentle boil with stirring.[4]

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure good recovery.[6] If you add too much, you can evaporate some solvent to re-concentrate the solution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[16]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[16]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in air or in a vacuum oven.

Protocol 2: Two-Solvent (Binary) Recrystallization
  • Preparation: Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Dissolution: Add the "good" solvent (e.g., ethyl acetate) while heating and stirring until the solid is completely dissolved. Use a minimal amount.

  • Induce Saturation: While the solution is still hot, add the "anti-solvent" (e.g., hexanes) dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity).[11] This is the saturation point.

  • Clarification: Add 1-2 drops of the "good" solvent to just redissolve the cloudiness and make the solution clear again.[11]

  • Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Protocol above. For the washing step (Step 8), use a pre-chilled mixture of the two solvents in the approximate ratio determined during the procedure.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form after cooling 1. Too much solvent was used.[17]2. The solution is supersaturated.[6]1. Boil off some of the solvent to concentrate the solution and try cooling again.[17]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound.[17][18]
Product "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution cooled too rapidly.[17]3. High concentration of impurities.1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[17]2. If using a binary system, add more of the "good" solvent, reheat, and try again.
Very low or no recovery of product 1. Too much solvent was used, leaving the product in the mother liquor.[18]2. Premature crystallization during hot filtration.3. The compound is too soluble in the cold solvent.1. Evaporate some solvent from the mother liquor and cool again to recover more product.2. Ensure the funnel and receiving flask are pre-heated for hot filtration.[16]3. Choose a different solvent or solvent system where the compound has lower solubility when cold.
Crystals are colored or appear impure 1. Colored impurities were not removed.2. Crystallization occurred too quickly, trapping impurities.[18]1. Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. (Note: this may also adsorb some product).2. Ensure the solution cools slowly and without disturbance. A second recrystallization may be necessary.

References

  • Unknown. (n.d.). Recrystallization. University of California, Los Angeles.
  • Unknown. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • Unknown. (n.d.). Recrystallization and Crystallization. University of Calgary.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. (n.d.). Recrystallization. California State University, Stanislaus.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown. (n.d.). recrystallization-2.doc.pdf. Unknown Source.
  • Wired Chemist. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Unknown. (n.d.). Organic Chemistry II. Unknown Source.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • Wikipedia. (n.d.). Amine.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • NCERT. (n.d.). Amines.

Sources

Application Note: High-Resolution GC-MS Profiling of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of fluorinated phenethylamines (e.g., 2-FA, 3-FA, 4-FA, 2C-F) in the New Psychoactive Substances (NPS) market presents a critical challenge for forensic toxicology: regioisomeric differentiation . The position of the fluorine atom (ortho, meta, para) significantly alters pharmacological potency but results in nearly identical mass spectral fragmentation patterns in standard Electron Ionization (EI) modes.

This guide details a validated protocol for the separation and identification of these isomers. Unlike generic screening methods, this protocol utilizes chemical derivatization with Pentafluoropropionic Anhydride (PFPA) to enhance chromatographic resolution and mass spectral discrimination, ensuring legally defensible identification.

The Isomer Challenge & Mechanistic Strategy

The Problem: Spectral Similarity

Under standard EI (70 eV) conditions, fluorinated amphetamines undergo


-cleavage, yielding a dominant immonium ion (e.g., 

44 for underivatized amphetamines) and a substituted benzyl cation (

109 for fluorinated analogues). Because the fluorine atom remains on the benzyl fragment, the primary ions for 2-FA, 3-FA, and 4-FA are identical (

109 and 44), making identification by mass spectrum alone impossible without chromatographic separation.
The Solution: Perfluoroacylation

We utilize PFPA derivatization for three reasons:

  • Mass Shift: It shifts the low-mass immonium ion to a higher, more diagnostic mass range, reducing background noise.

  • Polarity Reduction: Acylating the amine reduces hydrogen bonding, sharpening peak shapes and eliminating "tailing" caused by interaction with silanol groups in the GC liner.

  • Isomer Resolution: The bulky perfluoroacyl group amplifies subtle steric differences between ortho, meta, and para positions, increasing retention time differences (

    
    ) to allow baseline separation.
    

Experimental Workflow Diagram

The following diagram outlines the critical path from biological matrix to data acquisition.

AnalyticalWorkflow Sample Biological Sample (Urine/Blood) LLE L/L Extraction (Ethyl Acetate + NaOH) Sample->LLE pH > 10 Dry Evaporation (N2 Stream) LLE->Dry Deriv Derivatization (PFPA, 70°C, 30 min) Dry->Deriv Anhydrous GC GC Separation (DB-5MS, Slow Ramp) Deriv->GC 1µL Splitless MS MS Detection (EI, SIM/Scan) GC->MS Data Isomer ID (RT + Ion Ratios) MS->Data

Figure 1: Validated analytical workflow for fluorinated phenethylamines. Critical control points include basic extraction pH and anhydrous conditions for derivatization.

Detailed Protocol

Sample Preparation

Reagents: Ethyl acetate (HPLC Grade), 1.0 M NaOH, Pentafluoropropionic anhydride (PFPA).

  • Alkalinization: Transfer 1.0 mL of urine/blood to a centrifuge tube. Add 200 µL of 1.0 M NaOH to adjust pH > 10. Rationale: Converts the amine salt to its free base form for extraction.

  • Extraction: Add 3 mL Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry , as free bases are volatile.

  • Derivatization: Add 50 µL of PFPA and 50 µL of Ethyl Acetate to the residue. Cap tightly. Incubate at 70°C for 30 minutes .

  • Reconstitution: Evaporate the derivatization reagents to dryness (remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.

Instrumental Parameters (GC-MS)

System: Agilent 7890B/5977B (or equivalent).

ParameterSettingTechnical Rationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase essential for separating structural isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent flow ensures reproducible Retention Times (RT).
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.
Liner Deactivated single taper with woolWool traps non-volatiles; deactivation prevents amine adsorption.
Oven Program 60°C (1 min)

10°C/min to 140°C

4°C/min to 200°C

30°C/min to 300°C
Critical: The slow ramp (4°C/min) over the isomeric elution window (140-200°C) is required for baseline separation of 2-FA, 3-FA, and 4-FA.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ionization EI (70 eV)Standard energy for library matching (SWGDRUG/NIST).
Acquisition Scan (40-550 amu) + SIMSIM mode targets diagnostic ions for quantitation.

Data Interpretation & Fragmentation Logic[1]

Fragmentation Pathway

Understanding the fragmentation is crucial for verifying the derivative. The PFPA derivative adds a pentafluoropropionyl group (


) to the amine.

Fragmentation Parent PFPA-Derivatized 4-FA (Molecular Ion) AlphaCleavage α-Cleavage Parent->AlphaCleavage Frag1 Fluorobenzyl Cation (m/z 109) Non-Specific AlphaCleavage->Frag1 Loss of Amine chain Frag2 Immonium Derivative (m/z 190) Specific to Amine+PFPA AlphaCleavage->Frag2 Loss of Benzyl radical

Figure 2: Primary fragmentation pathway. The m/z 190 ion confirms the presence of the amphetamine backbone derivatized with PFPA, while m/z 109 indicates the fluorinated ring.

Diagnostic Ions & Retention Order

The elution order on a 5% phenyl column (DB-5MS) typically follows the boiling point and steric hindrance of the isomers.

CompoundDerivativeQuant Ion (

)
Qualifier Ions (

)
Approx. Relative RT
2-Fluoroamphetamine 2-FA-PFPA190109, 119, 911.00 (Earliest)
3-Fluoroamphetamine 3-FA-PFPA190109, 119, 911.02
4-Fluoroamphetamine 4-FA-PFPA190109, 119, 911.04 (Latest)

Note: While mass spectra are similar, the retention time difference (


RT) between 2-FA and 4-FA is typically >0.4 minutes under these conditions, allowing clear identification.

Validation Criteria (Self-Correcting)

To ensure the system is operating correctly, verify the following before running unknown samples:

  • Linearity: Calibration curve (

    
    ) from 10–1000 ng/mL.
    
  • Resolution: The valley between 3-FA and 4-FA must be < 10% of the peak height. If co-elution occurs, lower the oven ramp rate to 2°C/min.

  • Derivatization Efficiency: Monitor the presence of underivatized amine (

    
     44). If present, the PFPA reagent may be hydrated (inactive). Replace reagent.
    

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Drugs of Abuse. [Link]

  • National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs. [Link]

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine Class: Fluorinated N-benzylphenethylamine (Secondary Amine) Primary Challenge: High lipophilicity (


) leading to poor aqueous solubility in neutral pH environments.[1]

This guide addresses the specific physicochemical hurdles of solubilizing this lipophilic secondary amine. The fluorine substitution on the phenethylamine ring and the methoxy-benzyl moiety significantly increase the hydrophobic surface area, making the compound prone to "oiling out" or precipitating in physiological buffers (pH 7.[1]4) if not properly ionized.[1]

The Physicochemical Mechanism

To successfully dissolve this compound, you must manipulate its ionization state.[1]

  • The Free Base: In its non-ionized form, this molecule is essentially a "grease ball."[1] It is a hydrophobic oil or low-melting solid that is insoluble in water.[1][2]

  • The Salt (Protonated): As a secondary amine, the nitrogen has a

    
     estimated between 9.0 and 9.5 .[1] Below this pH, the nitrogen accepts a proton (
    
    
    
    ), becoming ionic and water-soluble.[1]
  • The Trap: Many researchers attempt to dissolve the salt form in PBS (pH 7.4).[1] While theoretically ionized, the high lipophilicity of the counter-ions and the "salting-out" effect of the buffer salts can drive the equilibrium back toward precipitation, especially at concentrations

    
    .[1]
    
Physicochemical Data Summary
PropertyEstimated ValueImplication
Molecular Weight ~259.32 g/mol (Free Base)Moderate size, membrane permeable.[1]

(Basic)
~9.2 - 9.6Requires pH < 7.0 for optimal stability in water.[1]

~3.5 - 3.8Highly lipophilic; prefers organic solvents.[1]
Salt Form HCl or HBrHBr is common for this class; check your vial label.[1]
Decision Matrix: Choosing the Right Protocol

Do not guess. Follow this logic flow to determine the correct solubilization strategy based on your experimental needs.

SolubilityLogic Start START: Check Compound Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt (HCl/HBr Solid) CheckForm->Salt OrganicSolvent Must use DMSO or Ethanol FreeBase->OrganicSolvent StockPrep Prepare 10-50mM Stock in 100% DMSO OrganicSolvent->StockPrep IntendedConc Target Concentration? Salt->IntendedConc HighConc High (>10 mM) IntendedConc->HighConc LowConc Low (<1 mM) IntendedConc->LowConc HighConc->StockPrep Recommended AcidWater Dissolve in pH 3-5 Water (0.1M Acetic Acid or dilute HCl) HighConc->AcidWater If DMSO prohibited DirectWater Dissolve in ddH2O (Avoid PBS initially) LowConc->DirectWater

Figure 1: Decision tree for solubilizing 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine based on chemical form and target concentration.

Step-by-Step Troubleshooting Protocols
Protocol A: The DMSO "Gold Standard" (Recommended)

Best for: In vitro assays, receptor binding, high-concentration stocks.

  • Preparation: Weigh the compound (Salt or Free Base).[1]

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not use water yet.[1]

  • Vortex: Vortex vigorously for 30 seconds. The solution should be perfectly clear.

    • Storage: Aliquot this stock and store at -20°C. It is stable for months.

  • Dilution: On the day of the experiment, dilute the DMSO stock into your assay buffer (e.g., PBS or media).

    • Critical: Keep the final DMSO concentration < 0.1% to avoid cytotoxicity, unless your assay tolerates higher.[1]

    • Technique: Add the buffer TO the DMSO aliquot rapidly while vortexing to prevent "crash out" precipitation.[1]

Protocol B: The Aqueous Acidification Method

Best for: Animal studies (where DMSO is limited) or DMSO-sensitive assays.[1]

  • Requirement: You must possess the Salt form (HCl or HBr).[1] Do not attempt this with the Free Base.[1]

  • Vehicle: Prepare sterile water containing 0.1% Acetic Acid or 0.01 N HCl .

  • Dissolution: Add the solid to the acidified water.

  • Sonication: Sonicate in a water bath at 37°C for 5-10 minutes.

  • Adjustment: Once dissolved, you can slowly titrate the pH up to ~6.0 using dilute NaOH, but stop immediately if cloudiness appears.[1]

    • Warning: Do not attempt to reach pH 7.4 in the stock solution; it will likely precipitate.[1]

FAQ & Troubleshooting Guide

Q1: I added PBS to my solid compound, and it turned into a sticky gum. What happened? A: You likely experienced "oiling out."[1] Even if you have the salt form, the high ionic strength of PBS (approx. 150 mM salts) can suppress the solubility of lipophilic amines.[1]

  • Fix: Centrifuge to pellet the gum. Remove the PBS.[1] Redissolve the pellet in 100% DMSO or 0.1 M Acetic Acid, then dilute slowly.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is volatile and evaporates, changing your concentration over time.[1] It is also less effective at solubilizing the salt forms compared to DMSO.[1] If you must use ethanol, ensure you are using the Free Base form, or add a small amount of acid to the ethanol for the Salt form.

Q3: The solution is clear but has floating "shimmering" particles. A: This is a micro-suspension.[1] The compound has not fully dissolved; it is forming microscopic crystals.[1]

  • Fix: Sonicate at 40°C for 20 minutes. If particles persist, filter through a 0.22 µm PVDF filter, but be aware your actual concentration will be lower than calculated.[1] Check concentration via UV-Vis or HPLC if precision is critical.

Q4: I need to inject this into mice. What is the best vehicle? A: Avoid 100% DMSO. A common formulation for lipophilic amines is:

  • 5% DMSO (pre-dissolve compound here)[1]

  • 5% Tween-80 (surfactant to prevent precipitation)[1]

  • 90% Saline (add last, slowly).

  • Alternative: 20% Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) in water.[1]
    
References
  • Biofount . (n.d.).[1] amine hydrobromide Product Entry. Biofount Catalog. Retrieved February 14, 2026, from [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General principles of amine solubility and pKa).

  • Stella, V. J., et al. (2007).[1] Prodrugs: Challenges and Rewards. Springer.[1] (Reference for salt selection and solubility of lipophilic amines).

  • ResearchGate . (2023). Physicochemical characterization of N-benzyl phenethylamines (NBOMe analogues). (Structurally relevant solubility data for N-benzyl derivatives). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reductive Amination Conditions for Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these valuable, yet often recalcitrant, substrates. Here, we will move beyond standard protocols to explore the underlying principles governing these reactions and provide actionable troubleshooting strategies rooted in mechanistic understanding.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the common hurdles encountered when working with fluorinated amines in reductive amination reactions. Understanding the fundamental reasons for these challenges is the first step toward developing robust and efficient synthetic methods.

Q1: Why is my reductive amination with a fluorinated amine so sluggish or failing completely?

A1: The primary culprit is the reduced nucleophilicity of the fluorinated amine. The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing effect, which decreases the electron density on the nitrogen atom. This makes the amine a weaker nucleophile, hindering the initial attack on the carbonyl carbon of the aldehyde or ketone, a critical first step in imine/iminium ion formation.[1][2][3]

Furthermore, the pKa of a fluorinated amine is significantly lower than its non-fluorinated counterpart.[1][3][4] This means that under neutral or even mildly acidic conditions that are typically optimal for standard reductive aminations, a substantial portion of the fluorinated amine may be protonated. The resulting ammonium salt is not nucleophilic and cannot participate in the reaction.

Q2: I see a lot of unreacted starting materials. How can I drive the reaction forward?

A2: The equilibrium for imine/iminium ion formation often lies unfavorably towards the starting materials. This is a direct consequence of the reduced nucleophilicity of the fluorinated amine. To overcome this, several strategies can be employed:

  • Removal of Water: The formation of the imine intermediate generates water.[5][6] According to Le Chatelier's principle, removing this water will shift the equilibrium towards the product. This can be achieved by using dehydrating agents like molecular sieves, magnesium sulfate, or by azeotropic removal with a suitable solvent (e.g., toluene).[7]

  • Use of a Lewis Acid: Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic fluorinated amine.[8]

  • Increasing Reagent Concentration: While not always ideal, increasing the concentration of either the carbonyl compound or the amine can help shift the equilibrium. However, this can lead to side reactions, so it should be approached with caution.

Q3: I'm observing side products, including the reduction of my starting aldehyde/ketone. What's going on?

A3: This points to an issue with the choice and timing of your reducing agent. If the reducing agent is too reactive, it can reduce the carbonyl starting material before it has a chance to form the imine with the fluorinated amine.[8][9] This is a common problem when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[8][9]

The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally the preferred reagents for this reason.[5][9][10][11] Their reduced reactivity allows for the in situ formation of the imine/iminium ion before reduction occurs.[10][11]

Q4: Can the pH of the reaction be too acidic?

A4: Yes, excessive acidity is detrimental. While mild acid catalysis is often beneficial for imine formation, strong acidic conditions will lead to the complete protonation of the already weakly basic fluorinated amine, rendering it non-nucleophilic.[6] The optimal pH for reductive amination is a delicate balance: acidic enough to catalyze imine formation but not so acidic as to sequester the amine as its ammonium salt. For fluorinated amines, this window is often narrower and shifted towards slightly less acidic conditions compared to their non-fluorinated analogs.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting common issues, complete with experimental protocols and data-driven insights.

Issue 1: Low Conversion to the Desired Product
Troubleshooting Workflow

G cluster_imine Imine Formation Optimization cluster_reduction Reduction Optimization start Low Conversion Observed check_amine Verify Amine Quality & Purity start->check_amine check_reagents Check Carbonyl and Reducing Agent Quality start->check_reagents optimize_imine Optimize Imine Formation check_amine->optimize_imine Amine is pure check_reagents->optimize_imine Reagents are good optimize_reduction Optimize Reduction Step optimize_imine->optimize_reduction Imine formation confirmed (e.g., by TLC, LC-MS) add_dehydrating Add Dehydrating Agent (e.g., 4Å MS) optimize_imine->add_dehydrating success Successful Conversion optimize_reduction->success change_reductant Switch Reducing Agent (e.g., NaBH3CN to NaBH(OAc)3) optimize_reduction->change_reductant use_lewis_acid Introduce a Lewis Acid (e.g., Ti(Oi-Pr)4) add_dehydrating->use_lewis_acid Still low conversion adjust_ph Adjust pH (if applicable) use_lewis_acid->adjust_ph Still low conversion increase_temp Increase Reaction Temperature adjust_ph->increase_temp Still low conversion change_solvent Change Solvent (e.g., MeOH to DCE) change_reductant->change_solvent No improvement staged_addition Staged Addition of Reducing Agent change_solvent->staged_addition No improvement

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Protocol 1: Stepwise Optimization of Reductive Amination with 2,2,2-Trifluoroethylamine

This protocol outlines a systematic approach to optimize the reaction between a ketone (cyclohexanone) and a challenging fluorinated amine (2,2,2-trifluoroethylamine).

Materials:

  • Cyclohexanone

  • 2,2,2-Trifluoroethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • 4Å Molecular Sieves (activated)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add activated 4Å molecular sieves.

    • Add 1,2-dichloroethane (DCE) as the solvent.

    • Add cyclohexanone (1.0 eq).

    • Add 2,2,2-trifluoroethylamine (1.1 eq).

    • Add glacial acetic acid (1.1 eq) to catalyze the imine formation.[10][12]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS. If imine formation is slow, the reaction can be gently heated to 40-50 °C.

  • Reduction:

    • Once imine formation is deemed sufficient, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, monitoring for any exotherm.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction for the disappearance of the imine and the appearance of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Competing Reduction of the Carbonyl Starting Material

This issue arises when the reducing agent is not selective enough. The solution lies in choosing a milder, more selective reducing agent.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventsSelectivity for Imine/Iminium vs. CarbonylProsCons
Sodium BorohydrideNaBH₄MeOH, EtOHLowInexpensive, readily availableCan reduce aldehydes and ketones[8][9]
Sodium CyanoborohydrideNaBH₃CNMeOH, THFHigh (at pH 6-7)Highly selective, water-tolerant[8]Generates toxic cyanide waste[5]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ DCE, THF, CH₃CN Very High Highly selective, non-toxic byproducts, commercially available [10][11]Moisture sensitive [8][11]
Catalytic HydrogenationH₂/Pd, PtO₂MeOH, EtOH, EtOAcHigh"Green" reducing agent, high yielding[5][7]Requires specialized equipment, may reduce other functional groups

Recommendation: For most applications involving fluorinated amines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its excellent selectivity and safety profile.[10][11] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE), which are also amenable to the use of dehydrating agents.[10][13]

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for rational optimization.

The Reductive Amination Pathway and Key Intermediates

G Start Ketone/Aldehyde + Fluorinated Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺, - H₂O (Rate-limiting for fluorinated amines) ReducedCarbonyl Reduced Carbonyl (Side Product) Start->ReducedCarbonyl + [H⁻] (Non-selective reducing agent) Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Fluorinated Amine Product Imine->Product + [H⁻] (Reducing Agent)

Caption: Generalized Reductive Amination Mechanism.

The rate-limiting step for reductive aminations involving fluorinated amines is often the initial formation of the hemiaminal, followed by dehydration to the imine or iminium ion.[5][6] Therefore, strategies aimed at accelerating this step (e.g., catalysis, water removal) are typically the most effective for improving overall reaction efficiency. The choice of a reducing agent that selectively targets the imine/iminium ion is critical to prevent the formation of the reduced carbonyl side product.[9][10][11]

Section 4: Concluding Remarks

Optimizing the reductive amination of fluorinated amines requires a departure from standard "one-size-fits-all" protocols. By understanding the electronic consequences of fluorination—namely, reduced nucleophilicity and basicity—researchers can make informed decisions about reaction conditions. The key to success lies in promoting the formation of the crucial imine/iminium intermediate while employing a reducing agent with the appropriate selectivity. Sodium triacetoxyborohydride has emerged as a particularly robust and reliable reagent for these challenging transformations.

References

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[14][15]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Asymmetric Info. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). LinkedIn. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Li, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(35), 20836-20845. [Link]

  • Reductive Amination. (n.d.). WordPress. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Molander, G. A., & Dehmel, F. (2004). Functionalization of Organotrifluoroborates: Reductive Amination. Journal of the American Chemical Society, 126(34), 10313–10318. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). MedChemComm, 9(7), 1161-1166. [Link]

  • ResearchGate. (n.d.). Importance of Amine pK a and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Derivatives. [Link]

  • Glaser, R. (n.d.). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • The Cynical Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Reddit. (n.d.). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • The Chemist. (2023). Reductive Amination. YouTube. [Link]

  • Norris, J. (2018). Reductive Amination. YouTube. [Link]

  • Reddit. (n.d.). Reductive amination difficulties - poor conversion. [Link]

Sources

Technical Support Center: Stability & Handling of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

[1]

Introduction

You are working with 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine , a highly potent 5-HT2A receptor agonist belonging to the N-benzylphenethylamine class.[1] Structurally, this compound is an analog of the "25F-NBOMe" series, distinguished by the specific 3-methoxy substitution on the benzyl ring.

Researchers often misinterpret the stability profile of this molecule because its resistance to Monoamine Oxidase (MAO) is mistaken for general metabolic stability. While the N-benzyl moiety protects against MAO degradation, it introduces high susceptibility to Cytochrome P450 (CYP) oxidation.

This guide provides the technical scaffolding to distinguish between chemical instability (hydrolysis, oxidation) and metabolic clearance (enzymatic degradation), ensuring the integrity of your pharmacological assays.

Part 1: Physiological Stability Profile

Chemical Stability (Buffer & Plasma)
  • Hydrolysis: High Stability. The molecule lacks ester or amide linkages susceptible to spontaneous hydrolysis at physiological pH (7.4). It remains stable in phosphate-buffered saline (PBS) and cell culture media for >24 hours at 37°C, provided no oxidative enzymes are present.[1]

  • pH Sensitivity: The secondary amine (

    
    ) is predominantly protonated at pH 7.[1]4. This cationic state improves solubility but can lead to non-specific binding to plasticware (polystyrene) if low concentrations (<10 nM) are used without carrier proteins (e.g., BSA).
    
  • Oxidation: Moderate Risk. Secondary amines are prone to N-oxidation over prolonged storage, particularly in solution.[1] The 4-fluoro group is relatively inert, but the electron-rich methoxybenzyl ring is sensitive to radical attack.[1]

Metabolic Stability (Microsomes & Hepatocytes)[1][2]
  • MAO Resistance: The bulky N-benzyl group sterically hinders MAO-A and MAO-B, rendering the molecule resistant to the primary degradation pathway of simple phenethylamines (like 2C-F).[1]

  • CYP450 Susceptibility: The compound is rapidly metabolized by hepatic enzymes.

    • O-Demethylation: CYP2D6 and CYP3A4 target the methoxy group on the benzyl ring.

    • N-Dealkylation: Oxidative cleavage of the C-N bond removes the benzyl group, yielding the parent 4-fluorophenethylamine.

Part 2: Troubleshooting Guide

This matrix addresses the three most common failure modes reported by our user base.

SymptomProbable CauseMechanismCorrective Action
Precipitation in PBS (pH 7.4) Lipophilicity/Salt Form The free base is highly lipophilic (

).[1] At pH 7.4, equilibrium may favor the uncharged form if concentration >100 µM.
1. Dissolve stock in 100% DMSO (10-20 mM).2. Dilute slowly into warm (37°C) buffer.3. Limit final DMSO to 0.1%.
Rapid Signal Loss in Microsomes CYP Metabolism User assumed MAO resistance implied total stability. CYP enzymes rapidly degrade the N-benzyl scaffold.1. Use NADPH-regenerating systems only when testing clearance.2. Add pan-CYP inhibitors (e.g., 1-aminobenzotriazole) if testing receptor binding in crude tissue.[1]
Compound Adsorption (Low Recovery) Non-Specific Binding The protonated amine binds to negatively charged plastic surfaces (polystyrene/polypropylene).1. Use glass or silanized vials for stocks.2. Add 0.1% BSA or 0.05% Tween-20 to assay buffers to block surface sites.[1]

Part 3: Visualization of Mechanisms

Figure 1: Metabolic Fate in Physiological Systems

This diagram illustrates the divergence between MAO resistance and CYP susceptibility.

MetabolicPathwaysParent2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamineMAOMAO-A / MAO-BParent->MAOBlocked byN-benzyl groupCYPCYP450(3A4, 2D6)Parent->CYPOxidativeAttackHydrolysisSpontaneousHydrolysisParent->HydrolysisStable atpH 7.4Metabolite1O-desmethylmetaboliteCYP->Metabolite1O-demethylationMetabolite2N-dealkylated(4-fluorophenethylamine)CYP->Metabolite2N-dealkylation

Caption: Figure 1.[1] The N-benzyl moiety confers resistance to MAO (red dotted line) but serves as a primary substrate for CYP450-mediated degradation (green solid lines).[1]

Figure 2: Stability Assay Workflow

Standardized protocol for verifying stability in your specific matrix.

StabilityWorkflowStartStart: 10 mM Stock(DMSO)DilutionDilute to 1 µMin Assay Buffer (37°C)Start->DilutionSplitSplit SamplesDilution->SplitPathAControl:Buffer onlySplit->PathAPathBTest:Microsomes + NADPHSplit->PathBIncubateIncubate 0, 15, 30, 60 minPathA->IncubatePathB->IncubateQuenchQuench: Ice-cold Acetonitrile(containing Internal Std)Incubate->QuenchAnalyzeLC-MS/MS AnalysisQuench->Analyze

Caption: Figure 2. Step-by-step workflow for differentiating chemical stability (Path A) from metabolic stability (Path B).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the aqueous solution at 4°C for a week? A: No. While chemically stable, aqueous solutions of secondary amines can absorb

1

Q2: Why do I see a "double peak" in LC-MS? A: This is likely an artifact of the chromatography conditions, not degradation. N-benzylphenethylamines can exhibit peak broadening or splitting due to protonation equilibrium if the mobile phase pH is near the

Fix:

Q3: Is this compound light sensitive? A: Yes, moderately. Fluorinated aromatics are generally more stable than their iodinated counterparts (e.g., 25I-NBOMe), but the electron-rich benzyl system can still undergo photo-oxidation.[1] Store stocks in amber vials.

Part 5: Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

  • Preparation:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[2]

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein conc target: 0.5 mg/mL.

  • Incubation:

    • Test Well: Buffer + Microsomes + Compound (1 µM final). Pre-incubate 5 min.

    • Start Reaction: Add NADPH regenerating system (1 mM final).

    • Negative Control: Buffer + Microsomes + Compound (No NADPH).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Propranolol).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[1]

    • Monitor parent ion

      
      . Calculate % remaining vs. time.
      

References

  • Caspar, A. T., et al. (2018). Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach.[1][3] Toxicology Letters.[3]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences.

  • Nielsen, L. M., et al. (2016). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH.[4] Drug Testing and Analysis.[5]

  • World Health Organization (2014). Critical Review Report: 25I-NBOMe.[1][3] Expert Committee on Drug Dependence.[3]

Technical Support Center: Ethanamine Salt Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Properties of Ethanamine Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Wet Salt" Paradox

User Issue: "I weighed 50mg of ethylamine hydrochloride, but by the time I got to the reactor, the balance read 58mg and the powder was sticky."

Root Cause Analysis: Ethanamine (Ethylamine) salts, particularly the hydrochloride (HCl) form, possess high lattice energies but even higher hydration energies. The small, charged ammonium headgroup (


) forms aggressive hydrogen bonds with atmospheric water vapor. This leads to deliquescence , where the solid absorbs enough moisture to dissolve in its own sorbed water, creating a concentrated solution (the "sticky oil" phase).

This guide provides three modules to address this: Restoration (fixing wet material), Handling (weighing/transfer), and Engineering (changing the salt form).

Module 1: Emergency Restoration (The "Puddle" Protocol)

Use this if your solid has already clumped or turned into an oil.

Q: My ethylamine HCl has turned into a viscous oil. Is it ruined?

A: No. It is physically solvated, not chemically degraded (unless stored for months). You can restore it using Azeotropic Drying .

Protocol: Toluene Azeotropic Drying

Why this works: Water forms a low-boiling azeotrope with toluene (85°C). Boiling the toluene carries the water out, leaving the anhydrous salt behind, which is insoluble in toluene.

Step-by-Step:

  • Dissolution: Transfer the "wet" oil into a Round Bottom Flask (RBF). Add a minimal amount of anhydrous Ethanol (just enough to fully dissolve the oil into a clear solution).

  • Azeotrope Addition: Add Toluene (10x volume relative to ethanol).

  • Evaporation: Connect to a rotary evaporator (Rotavap).

    • Bath Temp: 45-50°C.

    • Vacuum:[1] Moderate (do not bump).

  • The "Crash" Point: As the ethanol and water evaporate, the toluene remains. The ethylamine salt will suddenly precipitate as a fluffy white solid.

  • Final Drying: Once the solvent is removed, switch to a high-vacuum line (Schlenk line) or vacuum oven with

    
     for 4 hours to remove trace toluene.
    

Critical Note: Do not use simple oven drying. Heating wet amine salts in air can lead to oxidation or hydrolysis impurities.

Module 2: Handling & Weighing (The "Drift" Protocol)

Use this to prevent mass errors during experiment setup.

Q: The mass keeps drifting up while I weigh it. How do I get an accurate stoichiometry?

A: You cannot weigh hygroscopic salts directly on an open balance pan. You must use the Difference Weighing (Subtractive) technique.

Workflow: Subtractive Weighing
  • Preparation: Dry the storage bottle and place it in a desiccator or glove bag filled with

    
     or Argon.
    
  • Taring: Take a capped vial (Vial A) containing your salt. Place it on the balance. Record Total Mass (

    
    ).
    
  • Transfer: Quickly open Vial A, dump an estimated amount into your reaction vessel, and immediately recap Vial A.

  • Final Weighing: Weigh Vial A again (

    
    ).
    
  • Calculation:

    
    .
    
    • Why: The salt inside the reaction vessel never touched the balance atmosphere. Any moisture absorbed by the outside of Vial A during transfer does not affect the calculation of what left the vial.

Visualization: Anhydrous Handling Workflow

HandlingWorkflow Figure 1: Inert Handling Workflow to Prevent Moisture Uptake Start Storage Bottle Desiccator Desiccator/Glove Box (Dry Atmosphere) Start->Desiccator Store Weighing Difference Weighing (Closed Vial) Desiccator->Weighing Tare Transfer Rapid Transfer (Minimize Exposure) Transfer->Weighing Re-weigh Reaction Reaction Vessel (Inert Gas Purge) Transfer->Reaction Add Weighing->Transfer Dispense

Module 3: Salt Engineering (The "Prevention" Protocol)

Use this if you are in early-phase development and can change the material.

Q: Can I just use a different salt form to stop this permanently?

A: Yes. The Hydrochloride (HCl) salt is often the default, but it is one of the most hygroscopic options due to the high charge density of the chloride ion. Switching to a "softer," larger counter-ion disrupts the water binding lattice.

Comparative Data: Counter-Ion Selection
Counter-IonHygroscopicityStabilitySuitability for Drug Dev
Hydrochloride (HCl) High (Deliquescent)GoodStandard, but difficult handling.
Hydrobromide (HBr) ModerateGoodBetter than HCl, but still hygroscopic.
Fumarate Low ExcellentRecommended. Often non-hygroscopic crystalline solids.
Tosylate (p-TsOH) LowHighGood for organic solubility; adds molecular weight.
Picrate Very LowUnstableAvoid. Explosion hazard; analytical use only.
Protocol: Converting HCl Salt to Fumarate
  • Free Basing: Dissolve Ethylamine HCl in minimal water. Add 10M NaOH until pH > 12.

  • Extraction: Extract the free amine with Diethyl Ether (

    
    ). Dry the organic layer over 
    
    
    
    .
  • Salt Formation:

    • Prepare a saturated solution of Fumaric Acid in Ethanol.

    • Slowly add the ether-amine solution to the fumaric acid solution.

  • Crystallization: The Ethylammonium Fumarate will crystallize out.[2][3] These crystals are significantly more stable in air than the HCl salt.

FAQ: Troubleshooting Specific Scenarios

Q: I used a vacuum oven, but the salt turned brown. Why? A: You likely had trace oxygen present or the temperature was too high (>60°C). Amines are prone to oxidation.

  • Fix: Always purge the oven with

    
     before applying vacuum, or use a "pistol dryer" (Abderhalden) with refluxing acetone (56°C) to strictly control temperature [1].
    

Q: Can I use silica gel to dry the salt in a desiccator? A: Silica gel is often insufficient for deliquescent amines because the amine has a higher affinity for water than the silica does.

  • Fix: Use Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (KOH)  pellets in your desiccator. KOH is excellent as it absorbs both water and any acid vapors [2].
    

Q: My reaction failed (low yield). Could the water in the salt be the cause? A: Yes. Water destroys sensitive reagents (e.g., n-BuLi, Grignards, acid chlorides) and can hydrolyze imines in reductive amination.

  • Diagnostic: If your reagents fizz or smoke upon addition of the amine salt, it is wet. Perform the Toluene Azeotrope (Module 1) before proceeding.

References
  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2019). How to dry a deliquescent material to get a powder sample? Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Interpretation of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine , a secondary amine pharmacophore common in CNS-active drug discovery. It details the specific nuclear magnetic resonance (NMR) features required to validate the successful formation of the secondary amine bridge while distinguishing it from primary amine precursors and imine intermediates.

Key Identification Markers:

  • 1H NMR: Distinctive AA'BB' aromatic coupling system (distorted by

    
    F) and the collapse of the imine singlet (8.3 ppm) into a benzylic methylene singlet (~3.8 ppm).
    
  • 13C NMR: Large carbon-fluorine coupling constants (

    
     Hz) serving as an internal spectral reference.
    

Molecule Characterization Profile

FeatureSpecification
IUPAC Name 2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine
Molecular Formula

Molecular Weight 259.32 g/mol
Key Functional Groups Secondary Amine, Fluorobenzene, Anisole (Methoxybenzene)
Solvent Recommendation

(Standard), DMSO-

(If salt form)

Experimental Protocol: Synthesis & Sample Preparation

To interpret the spectrum correctly, one must understand the synthesis context. This molecule is typically synthesized via reductive amination .[1][2][3]

A. Synthesis Workflow (Context for Impurities)[3]
  • Condensation: 2-(4-fluorophenyl)ethanamine + 3-methoxybenzaldehyde

    
    Imine Intermediate .
    
  • Reduction: Imine +

    
     (or 
    
    
    
    )
    
    
    Secondary Amine (Target) .
B. NMR Sample Preparation Protocol
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Concentration: 10-15 mg of free base oil in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°[4]

    • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative)

    • Scans: 16 (1H), 512+ (13C)

1H NMR Interpretation Guide

The proton spectrum is divided into three distinct zones.

Zone 1: The Aromatic Region (6.5 – 7.2 ppm)

This region contains complex overlapping signals due to


F coupling.
  • 4-Fluorophenyl Ring (AA'BB'X System):

    • The protons ortho to Fluorine exhibit strong coupling.

    • Appearance: Two multiplets integrating to 2H each.

    • Coupling:

      
       Hz, 
      
      
      
      Hz (Ortho),
      
      
      Hz (Meta).
  • 3-Methoxybenzyl Ring:

    • H-2 (Isolated): ~6.90 ppm (Singlet-like/narrow doublet).

    • H-4/H-6: ~6.80 ppm (Multiplets).

    • H-5: ~7.22 ppm (Triplet, often overlapped with solvent or fluorophenyl signals).

Zone 2: The Benzylic & Heteroatom Region (3.7 – 3.8 ppm)

This is the Critical Quality Attribute (CQA) zone for confirming reductive amination.

  • Methoxy (

    
    ):  Sharp Singlet at 3.80 ppm  (3H).
    
  • Benzylic Methylene (

    
    ):  Sharp Singlet at 3.78 ppm  (2H).
    
    • Note: If the sample is a salt (HCl), this peak may split or broaden due to ammonium exchange.

Zone 3: The Aliphatic Bridge (2.8 – 3.0 ppm)

The ethyl chain forms a semi-rigid bridge.

  • 
    -Methylene (
    
    
    
    ):
    Triplet at ~2.88 ppm (2H).
  • 
    -Methylene (
    
    
    
    ):
    Triplet at ~2.78 ppm (2H).

13C NMR Interpretation Guide (Decoupled)

The


C spectrum is definitive due to the Carbon-Fluorine couplings (

), which split specific signals into doublets.
Table 1: 13C Chemical Shift & Coupling Assignments
Carbon PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C-4' (C-F) 161.5Doublet

Direct F attachment (Deshielded)
C-3'' (C-OMe) 159.8Singlet-Oxygen attachment (Deshielded)
C-1'' (Ipso) 141.5Singlet-Quaternary benzylic
C-1' (Ipso-F) 135.5Doublet

Para to Fluorine
C-3'/5' (Meta) 130.1Doublet

Meta to Fluorine
C-5'' 129.4Singlet-Meta to OMe
C-2'/6' (Ortho) 115.2Doublet

Ortho to Fluorine
C-6'' 120.5Singlet-Para to OMe
C-2'' 113.5Singlet-Isolated between bridge/OMe
C-4'' 112.5Singlet-Ortho to OMe

53.8Singlet-Benzylic Bridge

55.2Singlet-Methoxy

49.5Singlet-

to Nitrogen

35.5Singlet-

to Nitrogen

Comparative Analysis: Performance vs. Alternatives

In synthesis, "performance" is defined by the purity profile against precursors. The following table contrasts the Target Molecule against its Starting Materials (SM) and Intermediate.

Table 2: Spectral Differentiation Matrix
MarkerPrecursor (SM 1) (4-F-phenethylamine)Precursor (SM 2) (3-Methoxybenzaldehyde)Intermediate (Imine/Schiff Base)Target Product (Secondary Amine)
Key Proton

(Broad, ~1.2 ppm)
Aldehyde

(10.0 ppm)
Imine

(8.3 ppm)
Amine

(Broad, ~1.8 ppm)
Benzylic H N/AN/AN/ASinglet (~3.78 ppm)
Bridge Shift

(~2.95 ppm)
N/AShifted downfield

(~2.88 ppm)
Status Reactant Reactant Unstable Intermediate Final Product

Performance Insight: The complete disappearance of the 10.0 ppm (Aldehyde) and 8.3 ppm (Imine) signals, combined with the appearance of the 3.78 ppm singlet , is the definitive "Pass" criteria for the reaction.

Visualization of Structural Logic

Diagram 1: Synthesis Validation Workflow

This diagram illustrates the critical NMR checkpoints during the synthesis process.

Synthesis_Validation SM1 Start: 4-F-Phenethylamine (Check: NH2 broad singlet) Imine Intermediate: Imine (Check: CH=N @ 8.3ppm) SM1->Imine + SM2 (-H2O) SM2 Start: 3-OMe-Benzaldehyde (Check: CHO @ 10ppm) SM2->Imine Product Target: Secondary Amine (Check: Benzylic CH2 @ 3.78ppm) Imine->Product + NaBH4 (Reduction)

Caption: Synthesis workflow showing specific NMR chemical shifts used to monitor reaction progress from starting materials to the final secondary amine.

Diagram 2: NMR Assignment Connectivity

This diagram maps the physical structure to the spectral signals.

NMR_Assignment Fluorine Fluorine-19 RingA Phenyl Ring A (AA'BB' System) Fluorine->RingA Splitting (J_HF, J_CF) Bridge Ethyl Bridge (2 Triplets) RingA->Bridge Attached Amine NH Center Bridge->Amine Alpha-CH2 Benzyl Benzylic CH2 (Singlet @ 3.78) Amine->Benzyl N-Link RingB Phenyl Ring B (Meta-Substituted) Benzyl->RingB Attached Methoxy Methoxy OMe (Singlet @ 3.80) RingB->Methoxy C-3 Position

Caption: Structural connectivity map highlighting the flow of spin-spin coupling (Red) and chemical bonding (Black) relevant to spectral assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Data for 4-fluorophenethylamine and 3-methoxybenzylamine analogs).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Validation of analytical methods for N-benzyl ethanamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Secondary Amine Challenge

N-benzyl ethanamine (N-Ethylbenzylamine, CAS 14321-27-8) represents a classic analytical challenge in pharmaceutical impurity profiling and forensic toxicology. As a secondary amine with a lipophilic benzyl tail, it exhibits two competing physicochemical behaviors:

  • Basic pKa (~9.5): Leads to severe peak tailing on traditional C18 silica columns due to interactions with residual silanols.

  • Lack of Strong Chromophores: While the benzene ring absorbs at 254 nm, the extinction coefficient is relatively low compared to conjugated drug substances, limiting UV sensitivity for trace impurity analysis (ICH Q3A/B limits).

This guide compares the industry-standard HPLC-UV (Phosphate Buffer) and GC-MS methods against an optimized UHPLC-MS/MS (Biphenyl Phase) protocol—our recommended "Product" for high-throughput, high-sensitivity quantification.

Comparative Analysis of Methodologies

The following analysis contrasts the three primary approaches for quantifying N-benzyl ethanamine.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: GC-MS (Alternative) Method C: UHPLC-MS/MS (Recommended)
Separation Mechanism Hydrophobic Interaction (C18)Volatility/Boiling PointPi-Pi Interaction + Hydrophobic (Biphenyl)
LOD (Limit of Detection) 1.0 – 5.0 µg/mL0.05 – 0.1 µg/mL0.001 – 0.005 µg/mL (1-5 ng/mL)
Peak Shape (Tailing Factor) Poor (

) without high salt
Good (if derivatized)Excellent (

)
Sample Prep Simple DilutionDerivatization (TFAA/BSTFA) often requireddilute-and-shoot
Throughput Medium (15-20 min run)Low (30+ min cycle)High (3-5 min run)
Selectivity Low (co-elution risk)High (Mass Spectral ID)Ultra-High (MRM Transitions)
Expert Insight: Why the "Standard" Fails

Traditional HPLC (Method A) relies on high-molarity phosphate buffers (pH 2.5-3.0) to suppress silanol ionization. While this improves peak shape, it renders the method incompatible with Mass Spectrometry (non-volatile salts clog the source), capping sensitivity at the UV range.

GC-MS (Method B) offers specificity but suffers from the polarity of the secondary amine. Without derivatization (e.g., using Trifluoroacetic anhydride), N-benzyl ethanamine interacts with active sites in the GC liner, causing peak broadening and memory effects [1].

The Solution: Biphenyl UHPLC-MS/MS Protocol

The recommended protocol utilizes a Biphenyl stationary phase . Unlike C18, the biphenyl ligand engages in


 interactions with the benzyl ring of the analyte. This "orthogonal" selectivity mechanism allows for greater retention of polar amines using MS-friendly mobile phases (Formic Acid), solving the sensitivity/tailing paradox.
Validated Workflow Diagram

MethodWorkflow cluster_QC System Suitability Sample Sample Matrix (API or Plasma) Prep Protein Precipitation or Dilution (MeOH) Sample->Prep Extraction Sep UHPLC Separation (Biphenyl Column) Prep->Sep Injection (2µL) Ion ESI+ Ionization (Protonation) Sep->Ion Elution Detect MS/MS Detection (MRM Mode) Ion->Detect m/z 136.2 -> 91.1

Figure 1: Analytical workflow for the quantification of N-benzyl ethanamine using UHPLC-MS/MS. The Biphenyl column ensures retention without ion-pairing reagents.

Experimental Protocols

Recommended Method: UHPLC-MS/MS

Causality of Choices:

  • Column (Biphenyl): Selected to maximize selectivity for the aromatic benzyl group, separating it from aliphatic amine interferences.

  • Mobile Phase B (Methanol): Methanol is preferred over Acetonitrile here because it enhances the

    
     interaction mechanism on phenyl-based columns.
    
  • Acid Modifier (0.1% Formic Acid): Ensures the amine is fully protonated (

    
    ) for maximum ESI efficiency.
    

Instrument Parameters:

  • System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min).
  • Flow Rate: 0.5 mL/min.

  • MRM Transitions:

    • Quantifier:

      
       (Tropylium ion, characteristic of benzyls).
      
    • Qualifier:

      
      .
      
Alternative Method: HPLC-UV (For High Concentration Assay)
  • Column: Inertsil ODS-3, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30).

  • Detection: UV @ 254 nm.

  • Note: Requires strict pH control to prevent peak tailing.

Validation Data (Representative)

The following data demonstrates the validation of the UHPLC-MS/MS method according to ICH Q2(R2) guidelines [2].

Linearity and Range

Rationale: Demonstrates the method's ability to provide results proportional to concentration.

ParameterResultAcceptance Criteria
Range 1.0 – 1000 ng/mLN/A
Regression (

)
0.9998

Slope 4.25e4 cps/ngConsistent
Intercept Not significantly different from 0p-value > 0.05
Accuracy and Precision

Rationale: "Accuracy" proves we are measuring the true value (Recovery); "Precision" proves we can do it repeatedly (RSD).

Spiked Conc. (ng/mL)Mean Recovery (%)Intra-Day Precision (% RSD)Inter-Day Precision (% RSD)
Low (5.0) 98.5%3.2%4.5%
Med (50.0) 101.2%1.8%2.1%
High (800.0) 99.4%1.1%1.5%
Specificity (Matrix Effect)

The Biphenyl column separates N-benzyl ethanamine (RT: 2.4 min) from common synthesis byproducts like Benzylamine (RT: 1.1 min) and Dibenzylamine (RT: 3.8 min), ensuring no crosstalk in the MRM window.

Decision Matrix: Selecting the Right Method

Use the following logic gate to determine the appropriate method for your specific development stage.

DecisionTree Start Determine Analytical Need ConcCheck Target Concentration? Start->ConcCheck HighConc > 10 µg/mL (Assay/Content) ConcCheck->HighConc LowConc < 10 µg/mL (Impurity/Tox) ConcCheck->LowConc UV Method A: HPLC-UV (Cost-Effective) HighConc->UV Volatile Is Analyte Volatile & Thermally Stable? LowConc->Volatile YesVol Yes Volatile->YesVol NoVol No / Unknown Volatile->NoVol GC Method B: GC-MS (Requires Derivatization) YesVol->GC LCMS Method C: UHPLC-MS/MS (Biphenyl Protocol) NoVol->LCMS

Figure 2: Decision matrix for method selection based on sensitivity requirements and analyte stability.

References

  • National Institutes of Health (NIH). (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.[1] Journal of Forensic Sciences.

  • International Council for Harmonisation (ICH). (2023).[2] ICH Q2(R2) Validation of Analytical Procedures. ICH Guidelines.[2][3][4][5][6][7]

  • BenchChem. (2025).[8] Comparative Guide to Analytical Methods for N-Benzyl-N-butylpropane-1,3-diamine Validation. (Used as comparative basis for diamine/benzylamine analysis).[9]

  • Sigma-Aldrich. (2025). N-Ethylbenzylamine Product Specification and Safety Data.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.